Cas no 851405-96-4 (2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

2-Bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide is a synthetic organic compound featuring a quinolinone core substituted with a methoxy group at the 7-position and a 2-bromobenzamide moiety at the 3-position via an ethyl linker. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The bromo substituent enhances reactivity for further functionalization, while the methoxy group may influence electronic and steric properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s purity and stability are critical for reproducible research applications.
2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide structure
851405-96-4 structure
Product name:2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
CAS No:851405-96-4
MF:C19H17BrN2O3
Molecular Weight:401.253884077072
CID:6302816
PubChem ID:4079786

2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
    • 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
    • 851405-96-4
    • AB00669549-01
    • AKOS024587151
    • F0611-0611
    • インチ: 1S/C19H17BrN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23)
    • InChIKey: HMMNDJFFEQEEGT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O

計算された属性

  • 精确分子量: 400.04225g/mol
  • 同位素质量: 400.04225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 537
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • XLogP3: 3.2

2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0611-0611-30mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0611-0611-50mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0611-0611-1mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0611-15mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0611-0611-4mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0611-75mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0611-0611-40mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0611-0611-10μmol
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0611-20μmol
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0611-2mg
2-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-96-4 90%+
2mg
$59.0 2023-05-17

2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 関連文献

2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamideに関する追加情報

Research Update on 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-96-4)

Recent studies on the compound 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-96-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique quinoline and benzamide moieties, has been investigated for its biological activities, particularly in the context of kinase inhibition and anticancer properties. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications for future applications.

The synthesis and characterization of 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide have been detailed in recent publications, emphasizing its structural features and stability under physiological conditions. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity. These foundational studies are critical for ensuring reproducibility in subsequent biological assays.

In vitro studies have demonstrated the compound's efficacy as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Notably, 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide has shown selective inhibition against certain tyrosine kinases, which are often dysregulated in various cancers. Mechanistic studies using cell-based assays and molecular docking simulations have provided insights into its binding affinity and mode of action, suggesting potential for therapeutic development.

Further investigations into the compound's pharmacokinetic and pharmacodynamic properties are underway, with preliminary data indicating favorable absorption and distribution profiles in animal models. However, challenges related to metabolic stability and toxicity remain to be addressed. Researchers are exploring structural modifications to optimize its bioavailability and reduce off-target effects, which could enhance its clinical applicability.

The broader implications of this research extend beyond oncology, as the compound's scaffold may serve as a template for designing novel inhibitors for other diseases. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into preclinical and clinical trials. As the field advances, 2-bromo-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide represents a compelling example of how chemical biology can bridge the gap between molecular discovery and therapeutic innovation.

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